(1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine
Description
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
(1R)-1-(4-piperidin-1-ylphenyl)ethanamine |
InChI |
InChI=1S/C13H20N2/c1-11(14)12-5-7-13(8-6-12)15-9-3-2-4-10-15/h5-8,11H,2-4,9-10,14H2,1H3/t11-/m1/s1 |
InChI Key |
TZRGEQLNGUDZDO-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)N2CCCCC2)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for Preparation
General Synthetic Strategy
The synthesis typically involves three main stages:
- Formation or incorporation of the piperidine ring
- Attachment of the piperidine to the phenyl ring
- Introduction of the chiral ethanamine moiety
The piperidine ring is often introduced via nucleophilic substitution or coupling reactions with phenyl precursors. The chiral ethanamine is installed through stereoselective reductive amination or alkylation methods.
Detailed Synthetic Methods
Reductive Amination Route
- Starting from 4-(piperidin-1-yl)benzaldehyde, a reductive amination with a chiral amine precursor is performed.
- Catalysts such as (R)-BINAP-Ru complexes or sodium triacetoxyborohydride are employed to ensure stereoselectivity toward the (1R)-configuration.
- Solvents like ethanol or acetonitrile and bases such as sodium hydride optimize yield and enantiomeric excess (ee) of 70–85%.
- Purification is done by chiral HPLC or recrystallization to achieve >98% ee.
Nucleophilic Substitution and Mitsunobu Coupling
- A common intermediate, 4-hydroxymethylpiperidine, is first Boc-protected to afford a protected alcohol.
- This alcohol is converted into activated species such as tosylate or mesylate to facilitate nucleophilic substitution with phenolic compounds.
- Mitsunobu coupling using diisopropylazodicarboxylate (DIAD) attaches the piperidine moiety to the aromatic ring.
- Subsequent deprotection yields the free amine intermediate.
- Reductive amination with aldehydes or other electrophiles introduces the ethanamine side chain.
Reaction Conditions and Optimization
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc protection | Boc2O, base (e.g., NaHCO3) | THF or DCM | Room temp | >90 | Protects piperidine nitrogen |
| Tosylation/Mesylation | Tosyl chloride or mesyl chloride | Pyridine or DCM | 0–25 °C | 85–95 | Activates alcohol for substitution |
| Nucleophilic substitution | Phenol, Cs2CO3 | DMF or DMSO | 60–80 °C | 70–80 | Forms aromatic ether linkage |
| Mitsunobu coupling | DIAD, triphenylphosphine | THF | 0–25 °C | 75–85 | Stereospecific coupling |
| Reductive amination | Sodium triacetoxyborohydride or Ir catalyst | EtOH or MeCN | Room temp to 50 °C | 70–85 | Chiral induction for (1R)-amine |
| Deprotection | TFA or HCl | DCM or aqueous | Room temp | Quantitative | Removes Boc protecting group |
Stereochemical Confirmation and Purity Analysis
- NMR Spectroscopy: Diastereomeric derivatives (e.g., Mosher’s acid esters) show distinct splitting patterns in ^1H and ^13C NMR, confirming stereochemistry. The (1R)-isomer methyl group typically resonates around 1.3 ppm downfield compared to (1S).
- Optical Rotation: The (1R)-isomer exhibits a specific rotation [α]D25 of approximately +32° in methanol, consistent with literature values.
- Chiral HPLC: Using columns such as Chiralpak IA under isocratic conditions (hexane:isopropanol 90:10), enantiomers are resolved with retention time differences of ≥2 minutes, enabling quantification of enantiomeric excess.
Industrial and Advanced Synthetic Techniques
- Continuous Flow Chemistry: Industrial synthesis may employ continuous flow reactors to improve reaction control, heat transfer, and scalability while reducing reaction times.
- Microwave Irradiation: Microwave-assisted synthesis accelerates reaction rates in steps like nucleophilic substitution and reductive amination, enhancing yields and reducing by-products.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Acid-Base Reactions
The compound exhibits classic amine behavior in protonation-deprotonation equilibria due to its primary amine group (
). In acidic conditions (e.g., HCl), it forms water-soluble dihydrochloride salts, as observed in analogous imidazole derivatives. Under basic conditions (e.g., NaOH), the free amine is regenerated, enabling further functionalization.
Key Data:
| Condition | Product | Solubility | Reference |
|---|---|---|---|
| 1 M HCl (aq.) | Dihydrochloride salt | >50 mg/mL | |
| 1 M NaOH (aq.) | Free amine | <5 mg/mL |
Acylation and Sulfonation
The primary amine undergoes nucleophilic substitution with acyl chlorides and sulfonyl chlorides. For example, reaction with acetyl chloride in dichloromethane yields the corresponding acetamide derivative.
Example Reaction:
Optimized Conditions:
-
Solvent: DCM
-
Base: Triethylamine (2.5 equiv.)
Pd-Catalyzed Cross-Coupling
The aryl-piperidine moiety participates in palladium-catalyzed reactions. For instance, Suzuki-Miyaura coupling with boronic acids modifies the aromatic ring, as demonstrated in related systems .
Case Study:
Coupling with 4-carboxyphenylboronic acid under Pd(PPh
)
catalysis introduces a carboxylic acid group:
| Reagent | Catalyst | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Carboxyphenylboronic acid | Pd(PPh | |||
| ) | ||||
| (5 mol%) | 80 | 76 |
Reductive Alkylation
The amine reacts with aldehydes/ketones in reductive amination. For example, condensation with cyclohexanone followed by NaBH
reduction produces a secondary amine :
Reaction Pathway:
Conditions:
Intramolecular Cyclization
The amine group facilitates ring-closing reactions. In one protocol, treatment with CS
and K
CO
forms a thioamide intermediate, which cyclizes to yield a benzothiazole derivative :
Mechanism:
-
CS
addition to the amine -
Cyclization via C–S bond formation
Outcome:
Stereochemical Stability
The (1R)-configuration remains stable under mild conditions but racemizes above 150°C or in strongly acidic/basic media. Chiral HPLC analysis of related compounds shows >98% enantiomeric excess (ee) at pH 7–9 .
Comparative Reactivity Table
Research Insights
-
Catalytic Efficiency : Pd-based catalysts (e.g., Pd(OAc)
with XPhos) enhance coupling yields by 20–30% compared to Cu-mediated methods . -
Solvent Effects : Polar aprotic solvents (e.g., DMF) improve SNAr reactivity at the para-piperidine position .
-
Steric Hindrance : Bulkier electrophiles (e.g., tert-butyl chloroformate) require elevated temperatures (80–100°C) for complete conversion .
This compound’s versatility in forming salts, amides, and coupled derivatives makes it valuable for pharmaceutical intermediates and asymmetric synthesis. Further studies on enantioselective transformations are warranted to exploit its chiral center fully.
Scientific Research Applications
(1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine is a chemical compound with a molecular formula of and a molecular weight of 204.31 g/mol. It features a piperidine ring attached to a phenyl group and a chiral center at the ethanamine position, making it significant in medicinal chemistry due to its potential biological activity and pharmacological properties.
Potential Applications
This compound has potential applications in:
- Neuropharmacology Research suggests that this compound exhibits biological activities, particularly in neuropharmacology. Its structure suggests potential interactions with neurotransmitter systems, especially those involving dopamine and serotonin pathways, indicating it may have implications in treating conditions like depression and anxiety due to its ability to modulate these neurotransmitter systems.
- Designing New Therapeutic Agents The compound's unique structure allows it to serve as a template for designing new therapeutic agents targeting similar pathways.
- Modification for Enhanced Biological Activity Reactions involving this compound are crucial for modifying the compound to enhance its biological activity or to create analogs for further study.
- Treatment of Metabolic Syndrome and CNS Disorders (4-phenyl-piperidin-1-yl)-[5-1h-pyrazol-4yl)-thiophen-3-yl]-methanone compounds may be used to treat the metabolic syndrome, which includes conditions such as type 2 diabetes and obesity, and associated disorders including insulin resistance, hypertension, lipid disorders and cardiovascular disorders such as ischaemic (coronary) heart disease; to treat CNS disorders such as mild cognitive impairment and early dementia, including Alzheimer's disease .
Interactions
Mechanism of Action
The mechanism of action of (1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The phenyl ring's para-substituent significantly impacts physicochemical and biological properties. Key analogs include:
Key Observations :
Modifications to the Amine Group
The ethylamine backbone is often modified to form salts or incorporate additional pharmacophores:
Key Observations :
Stereochemical and Boron-Containing Analogs
Chirality and boron incorporation can refine target engagement:
Biological Activity
(1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine, also known by its CAS number 1212226-93-1, is a chiral compound with significant implications in medicinal chemistry, particularly concerning its biological activity. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol. Its structure features a piperidine ring attached to a phenyl group, with a chiral center at the ethanamine position, which contributes to its biological activity. The piperidine moiety is known for its role in various neuropharmacological agents.
Research indicates that this compound interacts with several neurotransmitter systems, particularly those involving dopamine and serotonin pathways. These interactions are crucial for its potential use in treating mood disorders such as depression and anxiety . Preliminary studies suggest that the compound may enhance serotonergic and dopaminergic signaling, which is vital for mood regulation.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Neuropharmacological Effects | Modulates dopamine and serotonin systems; potential antidepressant properties |
| Binding Affinity | Interacts with various receptors, including serotonin receptors (5-HT) |
| Therapeutic Potential | Possible applications in treating anxiety and depression |
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of this compound:
- Neuropharmacology Studies :
- Comparative Analysis :
- Safety and Efficacy :
Structural Analogues and Their Pharmacological Profiles
The structural uniqueness of this compound allows it to serve as a template for designing new therapeutic agents. Below is a comparison table of structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-(Piperidin-1-yl)phenol | Piperidine ring attached to a phenolic group | Potential antioxidant properties |
| 2-(Piperidin-4-yl)ethanamine | Piperidine attached at different position | Different pharmacological profile |
| N,N-Dimethyl-(4-piperidinyl)benzamide | Dimethyl substitution on the nitrogen | Enhanced lipophilicity |
Each analogue presents distinct pharmacological profiles; however, the chiral configuration of this compound positions it uniquely for neuropharmacological effects ( ).
Q & A
Q. What are the common synthetic routes for preparing (1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves alkylation or reductive amination of intermediates. For example, alkylation of 4-(piperidin-1-yl)benzaldehyde with a chiral amine precursor, followed by stereoselective reduction using catalysts like (R)-BINAP-Ru complexes, can yield the (1R)-configured product. Reaction conditions (e.g., solvent polarity, temperature, and base selection) critically impact enantiomeric purity. Ethanol or acetonitrile as solvents and sodium hydride as a base often improve yields (70–85%) compared to polar aprotic solvents . Post-synthesis purification via chiral HPLC or recrystallization is recommended to achieve >98% enantiomeric excess (ee) .
Q. How is the stereochemistry of (1R)-configured amines confirmed using spectroscopic techniques?
Methodological Answer: Chiral resolution is validated via:
- H/C NMR : Diastereomeric derivatives (e.g., using Mosher’s acid) exhibit distinct splitting patterns. For instance, the methyl group in the (1R)-isomer shows a downfield shift (~1.3 ppm) compared to the (1S)-isomer due to anisotropic effects .
- Optical Rotation : Specific rotation values ([α]) are compared to literature data (e.g., [α] = +32° for (1R)-isomer in methanol) .
- Chiral HPLC : Columns like Chiralpak IA resolve enantiomers with retention time differences ≥2 min under isocratic elution (hexane:isopropanol = 90:10) .
Q. What analytical methods are used to assess the stability of this compound under varying pH conditions?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Analyze degradation products via LC-MS. Piperidine derivatives are prone to oxidation at acidic pH (e.g., pH 2), forming N-oxide byproducts, while alkaline conditions (pH 10) may hydrolyze the amine group .
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life. For example, degradation rate constants (k) at pH 7.4 are typically <0.01 h, indicating >90% stability over 48 hours .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the piperidine ring) influence pharmacological activity?
Methodological Answer:
- Comparative SAR Studies : Replace the piperidine ring with azepane or morpholine moieties. Piperidine analogs generally show higher binding affinity to serotonin receptors (e.g., 5-HT K = 12 nM vs. 45 nM for azepane derivatives) due to optimal ring size and basicity .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) reveal that a para-substituted piperidine enhances hydrophobic interactions with receptor pockets (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for ortho-substituted analogs) .
Q. What strategies resolve enantiomers of chiral amines, and how is enantiomeric excess (ee) quantified?
Methodological Answer:
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for metabolic profiling?
Methodological Answer:
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. LC-MS/MS identifies metabolites (e.g., N-demethylation at m/z 235 → 221). CYP3A4 is the primary isoform involved (≥70% inhibition by ketoconazole) .
- Reaction Phenotyping : Use isoform-specific inhibitors. For instance, quinidine (CYP2D6 inhibitor) reduces metabolite formation by <10%, indicating minor involvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
